molecular formula C14H13BrN2O2 B2758223 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034228-18-5

5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)furan-2-carboxamide

Cat. No. B2758223
CAS RN: 2034228-18-5
M. Wt: 321.174
InChI Key: AZMLFDWMZHQBMB-UHFFFAOYSA-N
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Description

5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis Techniques

  • The synthesis of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, involving reactions like methoxylation and bromination, indicating complex multi-step synthesis processes (Hirokawa, Horikawa, & Kato, 2000).

  • The synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, involving reactions with thionyl chloride and diethylamine, suggests the versatility in modifying the bromofuran core structure for various applications (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).

  • An efficient method for synthesizing 2,5-diimino-furans via palladium-catalyzed cyclization demonstrates the potential for creating diverse furan derivatives, which could include the synthesis of 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)furan-2-carboxamide (Jiang, Yin, Li, Liu, Zhao, & Wu, 2014).

Biological and Pharmacological Activities

  • Studies on related compounds like N-(4-bromophenyl)furan-2-carboxamide show potential antibacterial activities against clinically isolated drug-resistant bacteria, indicating possible biomedical applications for similarly structured compounds (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022).

  • The use of methyl 5-bromo-2-furoate in palladium-catalyzed direct arylation of heteroaromatics, resulting in biheteroaryls, suggests potential for creating complex molecular structures for research in material science or pharmaceuticals (Fu, Zhao, Bruneau, & Doucet, 2012).

  • PET imaging using a compound structurally similar to 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)furan-2-carboxamide, specifically targeting macrophage colony-stimulating factor 1 receptor (CSF1R) in microglia, highlights the potential for such compounds in neuroimaging and studying neuroinflammation (Horti et al., 2019).

Mechanism of Action

Mode of Action

It is known that the compound contains a bromine atom, which can participate in various reactions such as condensation, substitution, and hydroxylation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds . .

Pharmacokinetics

It is known that the compound is soluble in common organic solvents such as ethanol, dimethylformamide (dmf), and dichloromethane , which could potentially influence its bioavailability.

Result of Action

Given the compound’s potential involvement in the Suzuki–Miyaura cross-coupling reaction , it may play a role in the formation of new carbon-carbon bonds, which could have various effects on cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of certain solvents can affect the compound’s solubility and therefore its bioavailability . Additionally, the compound’s reactivity may be influenced by factors such as temperature and pH.

properties

IUPAC Name

5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-13-4-3-12(19-13)14(18)17-7-9-5-11(8-16-6-9)10-1-2-10/h3-6,8,10H,1-2,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMLFDWMZHQBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide

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